2-[(4-Ethylpiperazino)methyl]benzaldehyde
Description
2-[(4-Ethylpiperazino)methyl]benzaldehyde (CAS: 1443350-32-0) is a benzaldehyde derivative featuring a 4-ethylpiperazine moiety attached via a methyl group at the 2-position of the aromatic ring. With a molecular weight of 232.33 g/mol and a purity of 97%, it is classified as a tertiary amine . The compound’s structure combines the reactivity of the benzaldehyde group with the basicity and solubility-modifying properties of the 4-ethylpiperazine substituent. Although discontinued commercially, it has likely been explored in medicinal chemistry for applications such as Schiff base formation or as an intermediate in drug synthesis .
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-5-3-4-6-14(13)12-17/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYSZVAKBIHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-ethylpiperazine with benzaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the piperazine to the benzaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-[(4-Ethylpiperazino)methyl]benzoic acid.
Reduction: 2-[(4-Ethylpiperazino)methyl]benzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the alkyl halide used.
Scientific Research Applications
2-[(4-Ethylpiperazino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazino)methyl]benzaldehyde largely depends on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity. The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Position and Linker Flexibility: The target compound’s methyl linker at the 2-position provides rigidity compared to the ethoxy linker in 2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde, which introduces flexibility and extended chain length. This difference may influence solubility and binding affinity in drug-receptor interactions .
Functional Group Variations: 4-(4-Methylpiperazino)aniline replaces the benzaldehyde group with an aniline moiety, shifting applications toward electrophilic aromatic substitution rather than aldehyde-mediated reactions (e.g., hydrazone formation) .
Biological Activity
2-[(4-Ethylpiperazino)methyl]benzaldehyde is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-[(4-Ethylpiperazino)methyl]benzaldehyde features a benzaldehyde moiety attached to a piperazine derivative. The presence of the piperazine ring is significant as it is known to enhance the compound's interaction with various biological targets, particularly in the central nervous system (CNS).
Biological Activity
The biological activity of 2-[(4-Ethylpiperazino)methyl]benzaldehyde can be categorized into several key areas:
1. Antidepressant Effects
Research indicates that compounds containing piperazine structures exhibit antidepressant-like effects. In animal models, 2-[(4-Ethylpiperazino)methyl]benzaldehyde demonstrated a reduction in depressive behaviors, suggesting its potential as an antidepressant agent.
2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated through disc diffusion methods, revealing inhibition zones comparable to standard antibiotics.
3. Neuroprotective Effects
The neuroprotective potential of 2-[(4-Ethylpiperazino)methyl]benzaldehyde has been explored in vitro. It was found to protect neuronal cells from oxidative stress-induced apoptosis, indicating its possible utility in neurodegenerative diseases.
The mechanisms underlying the biological activities of 2-[(4-Ethylpiperazino)methyl]benzaldehyde are primarily linked to its interaction with neurotransmitter systems and cellular pathways:
- Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood regulation and exhibiting antidepressant effects.
- Antioxidant Activity : It has been observed to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
- Bacterial Membrane Disruption : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of 2-[(4-Ethylpiperazino)methyl]benzaldehyde:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant activity in rodents | Significant reduction in immobility time in forced swim tests compared to control groups. |
| Study B | Antimicrobial efficacy | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C | Neuroprotection in cell cultures | Reduced apoptotic markers in neuronal cells exposed to oxidative stress when treated with the compound. |
Research Findings
Recent findings suggest that 2-[(4-Ethylpiperazino)methyl]benzaldehyde could be a promising candidate for further development in pharmacotherapy:
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how the compound behaves in biological systems.
- Synergistic Effects : Preliminary data indicate that combining this compound with other pharmacological agents may enhance therapeutic outcomes, particularly in treating depression and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
